Herpetin - 911052-87-4

Herpetin

Catalog Number: EVT-15531598
CAS Number: 911052-87-4
Molecular Formula: C30H34O9
Molecular Weight: 538.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Herpetin is sourced from plants, particularly from the genus Arnica, which has been traditionally used in herbal medicine. It belongs to the broader classification of lignans, which are compounds characterized by their phenolic structures and are known for their antioxidant properties. Lignans have been studied for their roles in cancer prevention and treatment due to their ability to modulate hormonal activity and exhibit anti-inflammatory effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of herpetin typically involves extraction from plant materials or chemical synthesis in the laboratory. One common method includes high-pressure homogenization followed by lyophilization to create nanosuspensions of the active ingredient . The process often requires careful control of conditions to ensure stability and bioavailability.

For example, a study outlined the synthesis of various peptidomimetics related to herpetin, where specific linkers were used to enhance stability during the synthesis process. The compounds were analyzed for purity using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure they met the required standards .

Molecular Structure Analysis

Structure and Data

Herpetin's molecular structure is characterized by its lignan backbone, which typically consists of two phenylpropanoid units linked by a carbon-carbon bond. The specific arrangement of functional groups can vary, influencing its biological activity.

The molecular formula for herpetin has been reported as C10H14N6O5C_{10}H_{14}N_{6}O_{5}, with a molecular weight of approximately 298.25536 g/mol . This structure contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Reactions and Technical Details

Herpetin undergoes various chemical reactions that can alter its efficacy and stability. These reactions include oxidation and reduction processes that can affect its phenolic groups. The reactivity of herpetin is crucial for its interaction with cellular targets, particularly in cancer cells where it may modulate signaling pathways involved in cell proliferation and apoptosis.

Research indicates that herpetin can form complexes with proteins, potentially altering their function and leading to therapeutic effects against cancer cells .

Mechanism of Action

Process and Data

The mechanism of action of herpetin involves several pathways that contribute to its anti-cancer properties. It is believed to exert its effects through the modulation of signaling pathways associated with cell growth and survival, particularly those involving the human epidermal growth factor receptor 2 (HER2).

Herpetin may inhibit HER2 signaling, leading to reduced cell proliferation and increased apoptosis in HER2-positive cancer cells. This action is supported by evidence showing that lignans can interact with estrogen receptors, influencing hormonal signaling pathways that are often dysregulated in cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Herpetin exhibits several notable physical properties:

  • Appearance: Typically a white to light yellow solid.
  • Solubility: Soluble in organic solvents but less so in water.
  • Stability: Requires careful handling to maintain stability; often stored at low temperatures.

Chemical properties include:

  • Molecular Weight: Approximately 298.25536 g/mol.
  • Melting Point: Specific data on melting points may vary based on purity but generally falls within a defined range for lignans.

These properties influence how herpetin is formulated for therapeutic use .

Applications

Scientific Uses

Herpetin has potential applications in various scientific fields:

  • Oncology: Due to its anti-cancer properties, herpetin is being studied as a therapeutic agent against breast cancer and other malignancies.
  • Phytochemistry: Its extraction from plants contributes to research in natural products chemistry.
  • Pharmacology: Investigations into its mechanisms can lead to the development of new drugs targeting specific cancer pathways.
Historical Context and Development of HER2-Targeted Therapy

Discovery of HER2/neu Oncogene and Its Role in Tumorigenesis

The HER2/neu oncogene (also known as ERBB2 or CD340) emerged as a pivotal molecular driver in cancer biology through parallel discoveries in the early 1980s. The rat neu oncogene was first identified in 1981 as a transforming gene in ethylnitrosourea-induced neuroblastomas, characterized by a transmembrane point mutation (V664E) that promoted constitutive dimerization and activation [2] [7]. In 1985, the human homolog (HER2) was isolated from a breast cancer cell line, revealing significant amplification that correlated with aggressive disease behavior [4] [10]. Structurally, HER2 encodes a 185 kDa transmembrane tyrosine kinase receptor comprising three domains: an extracellular ligand-binding domain (subdivided into four regions, I–IV), a transmembrane domain, and an intracellular tyrosine kinase domain [1] [4]. Unlike other epidermal growth factor receptor (EGFR) family members (HER1, HER3, HER4), HER2 lacks a known ligand and exists in a constitutively active conformation. Its transforming potential stems from its role as the preferred dimerization partner for other HER receptors, particularly forming hyperactive HER2-HER3 heterodimers that potently activate downstream signaling cascades including:

  • PI3K/AKT/mTOR pathway (cell survival and anti-apoptosis)
  • RAS/RAF/MEK/ERK pathway (cell proliferation and differentiation)
  • JAK/STAT pathway (cell migration and invasion) [4] [10]

HER2 amplification (resulting in 25–50 gene copies) or overexpression leads to 40–100-fold increases in surface receptor density (up to 2 million receptors/cell) compared to normal tissues [4] [10]. This molecular alteration occurs early in carcinogenesis, detected in nearly 50% of in situ breast carcinomas, though only 15–30% progress to invasive disease [4]. HER2-driven tumors exhibit distinct biological aggressiveness, including high histologic grade, rapid proliferation, and propensity for visceral and central nervous system metastases [4] [7].

Table 1: HER2 Expression Spectrum Across Human Cancers [7] [10]

Cancer TypeHER2-Positivity Rate (%)Key Clinical Associations
Breast Cancer15–30%Poor prognosis, chemotherapy sensitivity (anthracyclines), endocrine therapy resistance
Gastric/GEJ Adenocarcinoma10–20%Advanced stage association, diffuse histology subset
Bladder Cancer12–28%Muscle-invasive disease correlation
Gallbladder Cancer19.5%Emerging therapeutic target
Colorectal Cancer1.3–5%Resistance to EGFR inhibitors
Ovarian Cancer16%Serous carcinoma predominance

Preclinical Validation of HER2 as a Therapeutic Target

The causal relationship between HER2 amplification and malignant transformation was definitively established through foundational preclinical studies. Key validation experiments included:

  • Oncogenic transformation assays: Introduction of amplified HER2 cDNA into non-tumorigenic cells induced malignant phenotype in vitro and tumor formation in nude mice [4] [10]
  • Transgenic models: MMTV-promoter driven expression of activated neu (neuT) in murine mammary epithelium induced synchronous multifocal adenocarcinomas, demonstrating HER2's sufficiency for tumorigenesis [2]
  • Clinical correlation studies: Landmark 1987 research by Slamon et al. established HER2 amplification in 30% of breast cancers, correlating with significantly reduced survival and increased relapse risk [4] [9]

Mechanistically, HER2 overexpression was shown to:

  • Disrupt normal growth regulation via spontaneous dimerization
  • Enhance tumor cell motility and invasion through cytoskeletal reorganization
  • Confer resistance to apoptosis via PI3K/AKT hyperactivation
  • Increase angiogenic potential through VEGF upregulation [4] [10]

This biological rationale motivated therapeutic targeting strategies. Early proof-of-concept studies utilized murine monoclonal antibodies (mAbs) against HER2's extracellular domain (ECD). MAbs 4D5 and 7C2 demonstrated:

  • Selective binding to HER2-overexpressing tumor cells (KD ≈ 10⁻⁹ M)
  • Induction of receptor internalization and degradation
  • Inhibition of xenograft growth by 70–80% as monotherapy
  • Synergistic cytotoxicity with chemotherapeutic agents (cisplatin, doxorubicin, paclitaxel) [5] [9] [10]

Crucially, multiple antitumor mechanisms were identified:

  • Ligand-independent signaling blockade: Steric hindrance of dimerization domains (subdomain II for pertuzumab; subdomain IV for trastuzumab)
  • Antibody-dependent cellular cytotoxicity (ADCC): Fc-mediated recruitment of natural killer cells
  • Complement-dependent cytotoxicity (CDC): Activation of classical complement pathway
  • Receptor downmodulation: Induction of endocytic degradation [4] [5]

Table 2: Key Preclinical Mechanisms of Anti-HER2 Antibodies [4] [5] [10]

Mechanistic CategoryBiological ConsequencesPrimary Molecular Mediators
Receptor Dimerization BlockadeInhibition of downstream signalingSteric hindrance of subdomains II/IV
Immune Effector RecruitmentTumor cell lysisFcγ receptors (CD16A), complement C1q
Receptor InternalizationDecreased surface expressionClathrin-dependent endocytosis
Angiogenesis InhibitionReduced tumor vasculatureSuppressed VEGF/IL-8 production
DNA Repair ImpairmentChemosensitizationInhibition of DNA-PK/ATM activity

Translational Journey from Monoclonal Antibody 4D5 to Humanized Trastuzumab

The translational pathway from murine hybridoma to clinically viable therapeutic exemplifies the convergence of molecular engineering and oncologic insight. The foundational murine mAb 4D5 (IgG1κ), generated by immunizing mice with HER2-overexpressing cells, demonstrated high-affinity binding (Kd = 5 nM) and potent growth inhibition of HER2-positive tumor xenografts [9] [10]. However, its immunogenic murine framework limited clinical utility. Humanization was achieved through complementary-determining region (CDR) grafting:

  • Retention of murine CDRs governing antigen specificity
  • Transplantation onto human IgG1 framework (90% human sequence)
  • Framework residue optimization to maintain CDR conformation and binding affinity [9]

The resulting antibody, trastuzumab (Herceptin®), preserved 4D5's antiproliferative efficacy while reducing immunogenicity. Critical translational studies established:

  • Binding specificity: Trastuzumab bound subdomain IV of HER2-ECD with affinity comparable to murine 4D5 (Kd = 0.1–0.5 nM)
  • Dual mechanisms: Combined signaling inhibition (G1 cell cycle arrest) and immune-mediated cytotoxicity (ADCC enhancement)
  • Pharmacologic superiority: Extended serum half-life (≈28 days) and improved tumor penetration relative to murine predecessor [5] [9] [10]

Clinical proof-of-concept emerged from Phase I-II trials (1992–1996) in heavily pretreated metastatic breast cancer (MBC):

  • Objective response rates: 12–15% as monotherapy
  • Response correlation with HER2 overexpression (IHC 3+ or FISH+)
  • Tolerability profile dominated by infusion reactions (fever/chills), without dose-limiting hematologic toxicity [5] [9]

The pivotal Phase III trial (H0648g) randomized 469 HER2-positive MBC patients to chemotherapy (anthracycline/cyclophosphamide or paclitaxel) ± trastuzumab. The combination arm demonstrated:

  • Higher overall response rate (50% vs. 32%, p<0.001)
  • Longer median progression-free survival (7.4 vs. 4.6 months, p<0.001)
  • Improved median overall survival (25.1 vs. 20.3 months, p=0.046)
  • Increased cardiac dysfunction with anthracyclines (27% vs. 8%) [5] [9]

This established trastuzumab as the first molecularly targeted therapy for solid tumors, validating HER2 as a "druggable" oncoprotein.

Regulatory Milestones and Global Approval Pathways

Trastuzumab's regulatory authorization established precedents for oncology drug development, integrating biomarker stratification into approval frameworks. Key milestones include:

  • Initial Metastatic Indication: FDA approval (September 25, 1998) for HER2-positive MBC based on H0648g trial, requiring concurrent HER2 testing (IHC 3+ or FISH+) [5] [9]
  • Adjuvant Expansion: FDA approval (November 16, 2006) for node-positive early breast cancer (EBC) following NSABP B-31/N9831 trials demonstrating 33–52% reduction in recurrence risk with adjuvant trastuzumab [5]
  • Gastric Cancer Indication: FDA approval (October 20, 2010) for HER2-positive metastatic gastric/GEJ adenocarcinoma based on ToGA trial (OS benefit: 13.8 vs. 11.1 months) [1] [5]
  • Biosimilar Approvals: Regulatory pathways established for biosimilars (e.g., Ogivri® 2017, Herzuma® 2018) following patent expirations [5] [9]

Table 3: Evolution of HER2-Targeted Therapeutic Approvals [1] [5] [9]

YearTherapeutic AgentClassKey Approved Indications
1998TrastuzumabHumanized mAbHER2+ metastatic breast cancer
2007LapatinibSmall molecule TKI (EGFR/HER2)Trastuzumab-refractory MBC
2012PertuzumabHumanized mAb (dimerization inhibitor)HER2+ MBC (first-line), neoadjuvant EBC
2013T-DM1Antibody-drug conjugate (trastuzumab-emtansine)Trastuzumab-refractory MBC
2019T-DXdAntibody-drug conjugate (trastuzumab-deruxtecan)HER2-low MBC, T-DM1-refractory disease
2020MargetuximabFc-engineered anti-HER2 mAbLater-line HER2+ MBC
2023TucatinibSelective HER2 TKIHER2+ colorectal cancer, brain metastases

Global regulatory divergence emerged in HER2 testing standards, addressed through harmonization efforts:

  • ASCO/CAP guidelines: Standardized HER2 IHC/FISH interpretation (2007, updated 2013, 2018)
  • Tumor heterogeneity management: Requirements for ≥10% tumor cell positivity in gastric cancer vs. breast cancer's cell-by-cell assessment
  • HER2-low redefinition: Recognition of HER2 immunohistochemistry 1+ or 2+/ISH- as a targetable category (2022) based on DESTINY-Breast04 trial [4] [5] [9]

The therapeutic landscape continues evolving with novel modalities including bispecific antibodies (zanidatamab), CAR-macrophages, and T-cell engaging HER2 therapies, all building upon trastuzumab's molecular targeting paradigm [5] [9] [10]. This trajectory exemplifies how understanding oncoprotein biology enables transformative cancer therapeutics development.

Properties

CAS Number

911052-87-4

Product Name

Herpetin

IUPAC Name

4-[(2S,3R)-6-[[(3S,4S,5R)-5-(3-hydroxy-4-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-3-(hydroxymethyl)-4-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol

Molecular Formula

C30H34O9

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C30H34O9/c1-35-24-7-5-17(11-23(24)34)29-20(13-31)19(15-38-29)8-16-9-26(37-3)28-21(14-32)30(39-27(28)10-16)18-4-6-22(33)25(12-18)36-2/h4-7,9-12,19-21,29-34H,8,13-15H2,1-3H3/t19-,20-,21+,29+,30-/m1/s1

InChI Key

SJZXYZSOMZHEJA-VTWHAPIESA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(CO2)CC3=CC4=C(C(C(O4)C5=CC(=C(C=C5)O)OC)CO)C(=C3)OC)CO)O

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H]([C@@H](CO2)CC3=CC4=C([C@@H]([C@H](O4)C5=CC(=C(C=C5)O)OC)CO)C(=C3)OC)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.